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Abstract
HMR 1098, the sodium salt of HMR 1883, is a novel sulfonylthiourea derivative developed by

Hoechst Marion Roussel. It was designed as a cardioselective ATP-sensitive potassium (KATP)

channel blocker with the therapeutic goal of preventing life-threatening ventricular arrhythmias

arising from myocardial ischemia. During ischemia, the activation of sarcolemmal KATP

channels in cardiomyocytes leads to a shortening of the action potential duration (APD), which

can promote the development of ventricular fibrillation. HMR 1098 was developed to selectively

inhibit these cardiac KATP channels without significantly affecting those in pancreatic β-cells,

thus avoiding the hypoglycemic effects associated with non-selective KATP channel blockers

like glibenclamide. This technical guide provides a comprehensive overview of the discovery,

mechanism of action, and preclinical development of HMR 1098, including detailed

experimental protocols and a summary of key quantitative data. While extensive preclinical

data exists, information regarding its chemical synthesis and clinical trial progression is not

publicly available, suggesting its development may not have advanced to later clinical stages.

Introduction: The Rationale for a Cardioselective
KATP Channel Blocker
ATP-sensitive potassium (KATP) channels are crucial metabolic sensors that link the cellular

energetic state to membrane excitability in various tissues, including pancreatic β-cells, cardiac
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muscle, and smooth muscle.[1] These channels are hetero-octameric complexes composed of

four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory

sulfonylurea receptor (SURx) subunits.[2] The subunit composition varies between tissues,

conferring distinct pharmacological properties. In pancreatic β-cells, KATP channels are

typically composed of Kir6.2 and SUR1 subunits, while in ventricular cardiomyocytes, they are

predominantly Kir6.2/SUR2A complexes.[1][2]

During myocardial ischemia, a drop in intracellular ATP levels leads to the opening of

sarcolemmal KATP channels. The subsequent potassium efflux shortens the cardiac action

potential duration (APD), which is believed to contribute to the genesis of re-entrant

arrhythmias and ventricular fibrillation.[3][4] Pharmacological blockade of these channels has

been proposed as a therapeutic strategy to prevent these lethal arrhythmias. However, first-

generation sulfonylureas, such as glibenclamide, are non-selective and potently block

pancreatic KATP channels, leading to insulin release and hypoglycemia, a significant and

undesirable side effect in this context.[3] This created a clear rationale for the discovery and

development of a cardioselective KATP channel blocker that could prevent ischemia-induced

arrhythmias without impacting glucose homeostasis. HMR 1883 and its sodium salt, HMR
1098, were designed to meet this therapeutic need.[3]

Discovery and Chemical Properties
HMR 1098 is the sodium salt of HMR 1883, a sulfonylthiourea compound.[5] Its chemical name

is sodium (5-chloro-2-methoxybenzoyl)(4-methoxy-3-(N-

(methylcarbamothioyl)sulfamoyl)phenethyl)amide.[3] The development of HMR 1883 by

Hoechst Marion Roussel was a targeted effort to create a cardioselective KATP channel

blocker.[3][4] The aim was to separate the desired anti-arrhythmic effects from the insulin-

releasing effects of earlier non-selective agents.[3]

While detailed information on the specific screening and lead optimization process is not

available in the public literature, the chemical structure of HMR 1883 represents a distinct class

from the traditional sulfonylureas used in diabetes treatment.

Chemical Structure of HMR 1883: 1-[[5-[2-(5-chloro-o-anisamido)ethyl]-2-

methoxyphenyl]sulfonyl]-3-methylthiourea[5]
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Detailed experimental protocols for the chemical synthesis of HMR 1883 or HMR 1098 have

not been published in peer-reviewed journals.

Mechanism of Action
HMR 1098 exerts its pharmacological effect by inhibiting the activity of ATP-sensitive potassium

channels. It binds to the sulfonylurea receptor (SUR) subunit of the channel complex, leading

to channel closure and a reduction in potassium efflux.[1] This inhibition is intended to be

selective for the cardiac isoform of the KATP channel (Kir6.2/SUR2A).

Signaling Pathway of HMR 1098 Action
The following diagram illustrates the proposed mechanism of action of HMR 1098 at the

cellular level in a cardiomyocyte during ischemia.
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Mechanism of action of HMR 1098 in ischemic cardiomyocytes.

Controversy Regarding SUR Isotype Selectivity
While initially developed as a selective inhibitor of the cardiac KATP channel (Kir6.2/SUR2A),

subsequent research has challenged the SUR isotype specificity of HMR 1098. Some studies

have shown that HMR 1098 can also inhibit Kir6.2/SUR1 channels, which are predominantly

found in pancreatic β-cells and atrial myocytes.[2][6] In fact, some evidence suggests that HMR
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1098 may be a more potent inhibitor of Kir6.2/SUR1 than Kir6.2/SUR2A channels, particularly

in the presence of MgADP.[2][6] This finding has significant implications for the interpretation of

preclinical studies and the potential clinical utility of the compound.
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Debated selectivity of HMR 1098 for SUR2A vs. SUR1 KATP channel subunits.

Preclinical Pharmacology
HMR 1098 has been evaluated in a variety of in vitro and in vivo preclinical models to

characterize its pharmacological effects.

In Vitro Electrophysiology and Channel Inhibition
Table 1: In Vitro Inhibitory Activity of HMR 1098 and Related Compounds
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Compound Preparation
KATP Channel
Subtype

IC50 / Potency Reference

HMR 1098
Recombinant

Kir6.2/SUR2A
Kir6.2/SUR2A

0.30 ± 0.04 µM

(Pinacidil-

activated)

HMR 1098

Adult Rat

Ventricular

Myocytes

Sarcolemmal

KATP

0.36 ± 0.02 µM

(Pinacidil-

activated)

HMR 1098
Recombinant

Kir6.2/SUR1
Kir6.2/SUR1

More effective

than on

Kir6.2/SUR2A in

the presence of

MgADP and

MgATP

[2][6]

HMR 1883
Guinea Pig

Papillary Muscle

Sarcolemmal

KATP

0.6 µM (vs.

Rilmakalim-

induced APD

shortening)

[1]

HMR 1883

Guinea Pig

Ventricular

Myocytes

Sarcolemmal

KATP

0.8 µM (vs.

Rilmakalim-

induced whole-

cell current)

[1]

Glibenclamide
Guinea Pig

Papillary Muscle

Sarcolemmal

KATP

0.14 µM (vs.

Rilmakalim-

induced APD

shortening)

[1]

Glibenclamide

Guinea Pig

Ventricular

Myocytes

Sarcolemmal

KATP

20 nM (vs.

Rilmakalim-

induced whole-

cell current)

[1]

Effects on Cardiac Function and Ischemia Models
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Table 2: Effects of HMR 1098/HMR 1883 in Animal Models of Myocardial Ischemia

Model Species
Compound &
Dose

Key Findings Reference

Isolated

Perfused

Working Heart

(Low-flow

ischemia)

Rat
HMR 1098 (3

µmol/l)

Prevented

ischemia-

induced QT

interval

shortening.

Anesthetized Rat

(Coronary artery

occlusion)

Rat
HMR 1098 (10

mg/kg i.v.)

No significant

effect on infarct

size (72 ± 2% vs.

75 ± 3% in

vehicle).

Anesthetized Pig

(Coronary artery

occlusion)

Pig
HMR 1883 (3

mg/kg i.v.)

Reduced

ischemia-

induced

shortening of

monophasic

action potential

(MAP) by 59%.

[4]

Conscious Dog

(Healed

myocardial

infarction)

Dog
HMR 1883 (3.0

mg/kg i.v.)

Prevented

ventricular

fibrillation in 11

of 13 animals.

No significant

effect on blood

glucose or

insulin.

[2]

Langendorff-

perfused Heart

(Phase-2

Myocardial

Infarction)

Rabbit
HMR 1098 (10

µM)

Prevented

sustained

ventricular

fibrillation in 5 of

9 MI hearts.
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Effects on Pancreatic β-Cells and Glucose Homeostasis
Table 3: Pancreatic and Metabolic Effects of HMR 1098/HMR 1883

Preparation Species Compound
Potency /
Effect

Reference

Rat Insulinoma

Cells (RINm5F)
Rat HMR 1883

EC50 for

depolarization ≈

20 µM

[1]

Rat Insulinoma

Cells (RINm5F)
Rat Glibenclamide

EC50 for

depolarization =

9 nM

[1]

Isolated

Pancreatic Islets
Mouse HMR 1098

Increased insulin

secretion with an

EC50 of 6.3 ±

1.5 µM.

[6]

In vivo Mouse
HMR 1098 (3000

µg)

Significantly

decreased blood

glucose levels.

[6]

In vivo Dog
HMR 1883 (3.0

mg/kg i.v.)

No significant

effect on blood

glucose or

plasma insulin.

[2]

Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the flow of ions through KATP channels in single cells.

Cell Preparation: Cardiomyocytes are enzymatically isolated from animal hearts (e.g., rat,

mouse, guinea pig). Alternatively, cell lines (e.g., COSm6, HEK293) are transiently

transfected with cDNAs encoding the desired Kir6.x and SURx subunits.
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Recording: A glass micropipette with a tip diameter of ~1 µm is pressed against the cell

membrane to form a high-resistance seal. The membrane patch under the pipette is then

ruptured to allow electrical access to the whole cell. The membrane potential is clamped at a

specific voltage, and the resulting currents are recorded.

Solutions: The intracellular (pipette) solution typically contains low ATP to promote KATP

channel opening. The extracellular (bath) solution mimics physiological conditions.

Drug Application: KATP channel openers (e.g., pinacidil, diazoxide) are used to activate the

channels, and the inhibitory effect of HMR 1098 at various concentrations is then measured

to determine the IC50.
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Experimental workflow for whole-cell patch-clamp analysis of HMR 1098.
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Isolated Perfused Heart Models (Langendorff)
This ex vivo model allows for the study of drug effects on the entire heart in a controlled

environment.

Heart Isolation: The heart is rapidly excised from an anesthetized animal and arrested in ice-

cold buffer.

Perfusion: The aorta is cannulated, and the heart is perfused in a retrograde manner with a

physiological salt solution (e.g., Krebs-Henseleit buffer) at constant pressure or flow. This

maintains the viability of the heart tissue.

Ischemia Induction: Global or regional ischemia is induced by reducing the perfusion flow or

occluding a coronary artery.

Measurements: Various parameters can be measured, including electrocardiogram (ECG),

monophasic action potentials (MAPs), left ventricular pressure, and coronary flow.

Drug Administration: HMR 1098 is added to the perfusate to assess its effects on cardiac

function during normoxia, ischemia, and reperfusion.

⁸⁶Rb⁺ Efflux Assay
This assay is used to measure the activity of KATP channels in a population of cells.

Cell Loading: Cells expressing the KATP channels of interest are incubated with ⁸⁶Rb⁺, a

radioactive analog of K⁺, which accumulates inside the cells.

Efflux Stimulation: The cells are then treated with metabolic inhibitors or KATP channel

openers to activate the channels.

Measurement: The amount of ⁸⁶Rb⁺ released from the cells into the supernatant is

measured over time using a scintillation counter.

Inhibition Assay: The assay is performed in the presence and absence of various

concentrations of HMR 1098 to quantify its inhibitory effect on ⁸⁶Rb⁺ efflux.

Clinical Development Status
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A thorough search of public databases and the scientific literature did not yield any information

on clinical trials of HMR 1098 or HMR 1883. There is no evidence of Investigational New Drug

(IND) filings or published results from Phase I, II, or III studies. The absence of this information

suggests that the clinical development of HMR 1098 was likely discontinued, possibly due to

the findings regarding its lack of SUR isotype specificity, its reduced efficacy under metabolic

stress, or other undisclosed reasons.

Conclusion
HMR 1098 was developed based on a strong scientific rationale to be a cardioselective KATP

channel blocker for the prevention of ischemia-induced ventricular arrhythmias. Preclinical

studies demonstrated its efficacy in preventing action potential shortening and ventricular

fibrillation in various animal models. However, its initial characterization as a highly selective

SUR2A inhibitor has been contested, with evidence suggesting significant activity at SUR1-

containing channels, which could lead to effects on insulin secretion. Furthermore, its efficacy

appears to be diminished under conditions of metabolic stress, a key feature of the intended

therapeutic setting. The lack of publicly available information on its clinical development

suggests that HMR 1098 did not proceed to become a clinically approved therapeutic agent.

Nevertheless, the study of HMR 1098 has contributed significantly to the understanding of

KATP channel pharmacology and the challenges of developing isotype-selective ion channel

modulators.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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